An In-depth Technical Guide to 2-Amino-N-phenylacetamide: Physicochemical Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 2-Amino-N-phenylacetamide: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Amino-N-phenylacetamide (CAS No: 555-48-6). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While extensive data on its direct biological activity is limited, its structural motifs are present in a variety of pharmacologically active compounds, making it a molecule of significant interest as a synthetic intermediate. This guide consolidates available experimental and computational data, outlines detailed analytical protocols, and presents a plausible synthetic route, thereby providing a foundational understanding for future research and application.
Introduction: Structural and Chemical Identity
2-Amino-N-phenylacetamide, with the IUPAC name 2-amino-N-phenylacetamide, is a primary amine and an acetanilide derivative.[1][2] Its chemical structure consists of a phenylamino group attached to an acetamide moiety, which in turn bears a terminal amino group. This bifunctional nature makes it a versatile building block in organic synthesis. The molecule appears as white or slightly reddish crystals.[1]
Table 1: Chemical Identity of 2-Amino-N-phenylacetamide
| Identifier | Value | Source(s) |
| IUPAC Name | 2-amino-N-phenylacetamide | [1] |
| CAS Number | 555-48-6 | [3] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN | [2] |
| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-N-phenylacetamide is essential for its handling, formulation, and application in research and development. The following sections detail its key physical and chemical characteristics.
Physical Properties
Table 2: Physical Properties of 2-Amino-N-phenylacetamide
| Property | Value | Source(s) |
| Physical Description | White or slightly reddish crystals | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in hot water | [4] |
| Predicted Water Solubility | 3.84 g/L | [5] |
| Predicted logP | 0.2 | [1] |
Chemical Properties
The chemical behavior of 2-Amino-N-phenylacetamide is dictated by its functional groups: a primary amine, a secondary amide, and an aromatic ring. The primary amino group imparts basic properties, allowing for the formation of salts with acids. The amide bond is susceptible to hydrolysis under acidic or basic conditions. The phenyl group can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-donating or -withdrawing nature of the acetamido substituent.
Synthesis and Purification
A plausible and efficient method for the synthesis of 2-Amino-N-phenylacetamide involves a two-step process starting from a substituted aniline. This approach is widely used for the preparation of N-substituted acetamides.[6]
Synthetic Pathway
The synthesis can be conceptualized as follows:
-
Chloroacetylation of Aniline: Aniline is reacted with chloroacetyl chloride in the presence of a base to form 2-chloro-N-phenylacetamide.
-
Amination: The resulting 2-chloro-N-phenylacetamide is then reacted with ammonia or a protected amine source to introduce the primary amino group via nucleophilic substitution.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-phenylacetamide
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-chloro-N-phenylacetamide.
Step 2: Synthesis of 2-Amino-N-phenylacetamide
-
Dissolve the crude 2-chloro-N-phenylacetamide in a suitable solvent such as ethanol in a pressure vessel.
-
Add an excess of a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia.
-
Seal the vessel and heat the reaction mixture at a temperature and for a duration determined by small-scale optimization (e.g., 70-100 °C for 12-24 hours).
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure 2-Amino-N-phenylacetamide.
Analytical Characterization
The identity and purity of synthesized 2-Amino-N-phenylacetamide must be confirmed using a suite of analytical techniques. This section details the expected spectral data and provides generalized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Amino-N-phenylacetamide.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5-7.0 | Multiplet | Aromatic protons (C₆H₅) |
| ~3.4 | Singlet | Methylene protons (-CH₂-) | |
| ~2.0 (broad) | Singlet | Amino protons (-NH₂) | |
| ~8.5 (broad) | Singlet | Amide proton (-NH-) | |
| ¹³C | ~170 | - | Carbonyl carbon (C=O) |
| ~138 | - | Aromatic C (quaternary) | |
| ~129, ~124, ~120 | - | Aromatic CH | |
| ~45 | - | Methylene carbon (-CH₂-) |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 2-Amino-N-phenylacetamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment on a 300 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Characteristic IR Absorptions for 2-Amino-N-phenylacetamide
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) & Amide (-NH-) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| ~1660 | C=O stretch | Amide I band |
| ~1540 | N-H bend | Amide II band |
| 1600-1450 | C=C stretch | Aromatic ring |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation:
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 150 would be expected. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. For 2-Amino-N-phenylacetamide, cleavage of the C-C bond between the carbonyl group and the methylene group, as well as cleavage of the amide C-N bond, are likely fragmentation routes.
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer, typically with electron ionization at 70 eV.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 2-Amino-N-phenylacetamide and for quantitative analysis. A reversed-phase method is generally suitable for this compound.
Proposed HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.[7] The acidic modifier helps to achieve sharp, symmetrical peaks for the amine-containing analyte.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
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- 2. prepchem.com [prepchem.com]
- 3. 555-48-6 CAS MSDS (2-amino-N-phenylacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
